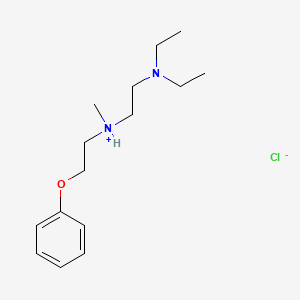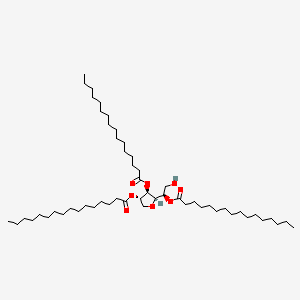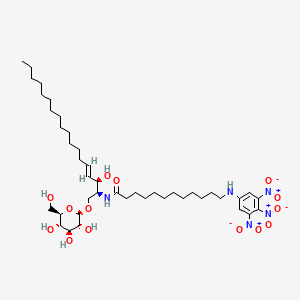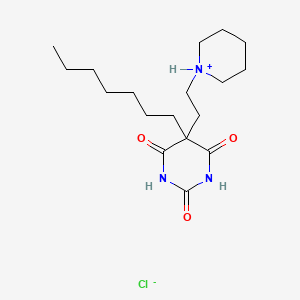
5-Chloro-3-ethylpent-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethylpent-1-en-4-yn-3-ol: is an organic compound with the molecular formula C7H9ClO and a molecular weight of 144.599 g/mol . It is characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group attached to a penten-yn backbone. This compound is known for its unique chemical structure, which makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 3-ethylpent-1-en-4-yn-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of 5-chloro-3-ethylpent-1-en-4-yn-3-one.
Reduction: Formation of this compound.
Substitution: Formation of 5-azido-3-ethylpent-1-en-4-yn-3-ol.
Scientific Research Applications
Chemistry: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of halogenated alcohols on cellular processes. It serves as a model compound to investigate the interactions between halogenated molecules and biological macromolecules .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the chlorine atom and the hydroxyl group, which enhance the compound’s reactivity .
Molecular Targets and Pathways:
Proteins: The compound can bind to cysteine residues in proteins, leading to the formation of covalent adducts.
Comparison with Similar Compounds
3-Ethylpent-1-en-4-yn-3-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-3-methylpent-1-en-4-yn-3-ol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and biological activity.
Uniqueness: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
26839-80-5 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
5-chloro-3-ethylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C7H9ClO/c1-3-7(9,4-2)5-6-8/h3,9H,1,4H2,2H3 |
InChI Key |
FBIVTBYHXAWRQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)(C#CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



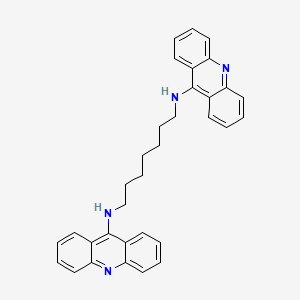
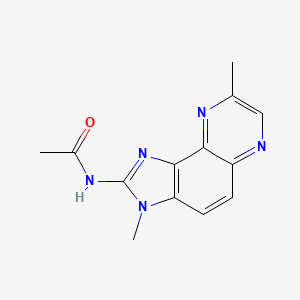




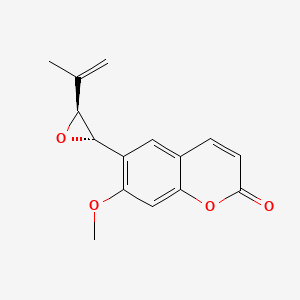
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
